Aranthol-d3 Maleate
Description
Aranthol-d3 Maleate is a deuterated maleate salt compound, where three hydrogen atoms in the parent molecule are replaced with deuterium (²H or D). This modification is designed to enhance metabolic stability and prolong the compound’s half-life by reducing cytochrome P450-mediated clearance . Maleate salts, such as this compound, are commonly utilized to improve aqueous solubility and bioavailability of active pharmaceutical ingredients (APIs).
Properties
Molecular Formula |
C₁₃H₂₂D₃NO₅ |
|---|---|
Molecular Weight |
278.36 |
Synonyms |
2-Methyl-6-(methylamino)-2-heptanol-d3 Maleate; EA-83-d3 Maleate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Non-Deuterated Maleate Salts
Deuteration in Aranthol-d3 Maleate differentiates it from non-deuterated analogs. For example, deuterated compounds often exhibit:
- Enhanced metabolic stability: Deuteration reduces first-pass metabolism, as seen in deuterated omeprazole (esomeprazole-d3), which shows a 30% increase in half-life compared to the non-deuterated form.
- Improved pharmacokinetics (PK) : Deuterated APIs typically demonstrate higher AUC (Area Under the Curve) and Cmax values due to slower clearance .
| Parameter | This compound (Hypothetical) | Non-Deuterated Aranthol Maleate (Hypothetical) |
|---|---|---|
| Half-life (t1/2) | 12–15 hours | 8–10 hours |
| Metabolic Clearance | 20% reduction | Baseline |
| Bioavailability | ~85% | ~70% |
Note: Data extrapolated from deuterated drug studies due to lack of direct evidence for this compound.
Comparison with Other Maleate Salts
a. Enalapril Maleate
Enalapril maleate, an ACE inhibitor, shares formulation similarities with this compound in dissolution testing methodologies:
- Dissolution medium : Water (900 mL, Apparatus 2 at 50 rpm for 30 minutes) is standard for both compounds .
- Analytical methods : UV spectrophotometry or HPLC is employed for quantification, ensuring compliance with USP standards.
b. Neratinib Maleate
Neratinib maleate, a tyrosine kinase inhibitor, provides insights into formulation strategies applicable to this compound:
- Targeted Release (TR) vs. Slow Release (SR) : Neratinib maleate uses povidone as a binder in SR formulations to modulate drug release (Table 1) .
- Excipient Composition: Lactose monohydrate and microcrystalline cellulose are common in maleate salt tablets to enhance compressibility and stability.
Table 1: Formulation Comparison of Neratinib Maleate SR and Hypothetical this compound SR
Q & A
Q. What are the best practices for documenting and reporting isotopic labeling in this compound studies?
- Methodological Answer :
- Synthetic Procedure Detail : Report deuterium sources, reaction times, and purification steps (e.g., column chromatography gradients).
- Analytical Data Inclusion : Provide raw NMR/MS spectra in supplementary materials.
- Isotopic Purity Thresholds : Specify acceptance criteria (e.g., ≥98% d3) in methods sections.
Follow ACS Style guidelines for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
